3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine
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Overview
Description
3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), and various aromatic and heterocyclic aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . Additionally, it has been investigated as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . These diverse applications make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways . This inhibition can lead to apoptosis in cancer cells and other therapeutic effects.
Comparison with Similar Compounds
3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structure of this compound makes it distinct from these related compounds.
Properties
CAS No. |
81450-48-8 |
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Molecular Formula |
C8H7N7 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaen-8-amine |
InChI |
InChI=1S/C8H7N7/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3,(H2,9,14) |
InChI Key |
ZGKWDSOUXAFBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=NC=CN=C32)N |
Origin of Product |
United States |
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